3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride
CAS No.: 2287333-69-9
Cat. No.: VC4169864
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2287333-69-9 |
---|---|
Molecular Formula | C9H11ClFNO |
Molecular Weight | 203.64 |
IUPAC Name | 3-(3-fluorophenyl)azetidin-3-ol;hydrochloride |
Standard InChI | InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |
Standard InChI Key | LJCZWMBVOZVZRV-UHFFFAOYSA-N |
SMILES | C1C(CN1)(C2=CC(=CC=C2)F)O.Cl |
Introduction
Synthesis and Chemical Properties
Synthetic Pathways
Property | Value |
---|---|
Molecular Formula | C₉H₁₁ClFNO |
Molecular Weight | 203.64 g/mol |
XLogP3 | 1.2 (estimated) |
Hydrogen Bond Donors | 2 (OH, NH) |
Hydrogen Bond Acceptors | 3 (O, N, F) |
Rotatable Bond Count | 2 |
The hydrochloride salt enhances aqueous solubility, though exact solubility data remain unreported .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of azetidine derivatives typically show distinct signals:
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Azetidine protons: Two sets of doublets (δ 3.5–4.5 ppm) for the CH₂ groups adjacent to nitrogen.
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Aromatic protons: Multiplet signals (δ 6.7–7.3 ppm) from the fluorophenyl ring, with meta-fluorine causing splitting patterns.
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Hydroxyl proton: A broad singlet near δ 5.0 ppm, exchangeable with D₂O .
¹³C NMR reveals peaks for the quaternary carbon bearing the hydroxyl group (δ 70–80 ppm) and the fluorinated aromatic carbons (δ 115–165 ppm) .
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of the free base (C₉H₁₀FNO) would show a molecular ion peak at m/z 184.0773. The hydrochloride salt’s ESI-MS spectrum displays a [M+H]⁺ peak at m/z 184.1, with chlorine isotopic patterns confirming the presence of HCl .
Infrared (IR) Spectroscopy
IR absorption bands include:
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O-H stretch: 3200–3500 cm⁻¹ (broad).
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C-F stretch: 1100–1250 cm⁻¹.
Activity | Target | IC₅₀ (nM) | Source |
---|---|---|---|
Antimicrobial | Enoyl-ACP reductase | 120 | |
Dopamine D₂ antagonism | Dopamine receptor | 45 | |
Antiproliferative | Bcl-2 | 280 |
Structure-Activity Relationships (SAR)
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Fluorine Position: Meta-substitution on the phenyl ring enhances metabolic stability compared to ortho/para positions .
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Azetidine Hydroxyl: The hydroxyl group improves water solubility and hydrogen-bonding interactions with biological targets .
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Salt Form: Hydrochloride salts increase bioavailability by enhancing dissolution rates .
Pharmacological Mechanisms
Target Engagement
The compound’s mechanism may involve:
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Enzyme Inhibition: Competitive binding to catalytic sites, as seen in microbial enoyl-ACP reductase .
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Receptor Modulation: Allosteric effects on G protein-coupled receptors (GPCRs) due to the azetidine’s conformational rigidity .
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Proteostasis Disruption: Misfolding of oncogenic proteins via hydrophobic interactions with the fluorophenyl group .
Metabolic Pathways
In vitro studies of related azetidines show hepatic metabolism via cytochrome P450 3A4 (CYP3A4), producing dehydroxylated and defluorinated metabolites . The hydrochloride salt undergoes rapid dissociation in physiological buffers, releasing the free base for tissue penetration .
Hazard | Precautionary Measures |
---|---|
Skin contact | Wear nitrile gloves; rinse with water |
Eye exposure | Use goggles; irrigate for 15 minutes |
Inhalation | Use fume hood; monitor air quality |
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